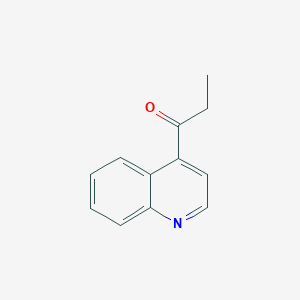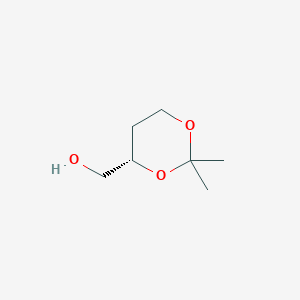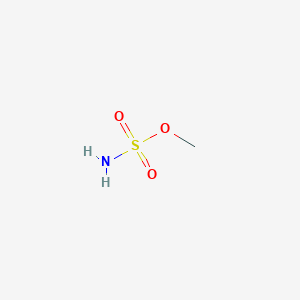
Methyl sulfamate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of methyl sulfamate consists of one carbon atom, five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The InChIKey for methyl sulfamate is FIYXUOWXHWJDAM-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyl sulfamate can undergo various chemical reactions. For instance, it has been used in site-selective bromination of sp3 C–H bonds . After halogenation, the sulfamate directing group can be displaced with nucleophiles to generate value-added alkyl bromide products .Physical And Chemical Properties Analysis
Methyl sulfamate has a number of physical and chemical properties. It has a molecular weight of 111.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 77.8 Ų .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Methyl sulfamate is involved in sulfamoylation reactions , enhancing the efficiency of converting hydroxyl groups into sulfamates. Okada et al. (2000) have highlighted an efficient method for sulfamoylation of a hydroxyl group using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents, which accelerates the reaction compared to traditional solvents, achieving high yields without a base. This process could be applied to a broad range of hydroxyl groups, indicating its significance in synthetic organic chemistry (Okada, Iwashita, & Koizumi, 2000).
Environmental and Biological Studies
Methyl sulfamate has been studied for its environmental persistence and potential biological impacts . A study by Shoeib et al. (2005) on perfluorinated sulfonamides, which are structurally related to methyl sulfamates, highlighted their occurrence in indoor and outdoor air and dust, reflecting on their environmental presence and potential exposure risks to humans (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).
Biomedical Research
In the biomedical field, sulfamates, including methyl sulfamate derivatives, have shown antitumor activities . Sommerwerk, Heller, & Csuk (2015) investigated pentacyclic triterpenoid sulfamates, demonstrating their cytotoxic activity against human tumor cell lines, indicating potential applications in cancer therapy (Sommerwerk, Heller, & Csuk, 2015). Additionally, Winum et al. (2004) discussed sulfamates' therapeutic applications, highlighting their roles as inhibitors of enzymes relevant to cancer and infectious diseases, showing the wide-ranging potential of sulfamates in drug development (Winum, Scozzafava, Montero, & Supuran, 2004).
Mécanisme D'action
Target of Action
Methyl sulfamate, a derivative of sulfamic acid, is a compound that has been studied for its potential roles in various biological processes . . Sulfamates, in general, have been found to interact with a variety of biological targets, including glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and chondroitin sulfate . These GAGs facilitate molecular interactions and protein ligand binding at the cellular surface, which is an area of interest in drug discovery .
Mode of Action
For instance, they can form organosulfates, which play a variety of important roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates in disease states . The interaction of a hexamer of heparin sulfate was studied in interaction with fibroblast growth factor 2 and stromal cell-derived factor 1α . This approach shed light on the plasticity of the growth factors interacting with heparan sulfate .
Biochemical Pathways
The biochemical pathway responsible for the catabolism of sulfamate has yet to be identified . One study suggests that the catabolism of sulfamate proceeds through a sulfate intermediate before its assimilation . This implies that sulfamate might be involved in the inorganic sulfur assimilation pathway, which involves the conversion of sulfate into sulfide via sulfite in several enzymatic steps .
Pharmacokinetics
It is known that these properties play a crucial role in drug discovery and chemical safety assessment . Future research should focus on evaluating the ADME properties of methyl sulfamate to better understand its bioavailability and potential as a therapeutic agent.
Result of Action
It is known that sulfamates can have significant biological and pharmacological roles in diverse processes including cell signaling, modulation of immune and inflammation response, anti-coagulation, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Epigenetic studies have shown that environmental exposures can be associated with DNA-methylation and expression changes that can impact human health . Future research should consider this aspect to provide a more comprehensive understanding of methyl sulfamate’s mechanism of action.
Propriétés
IUPAC Name |
methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYXUOWXHWJDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512833 | |
| Record name | Methyl sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl sulfamate | |
CAS RN |
55665-95-7 | |
| Record name | Methyl sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl sulfamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




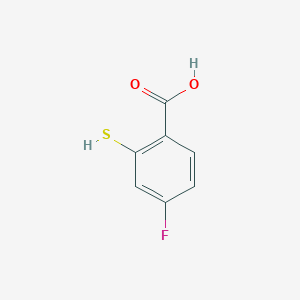
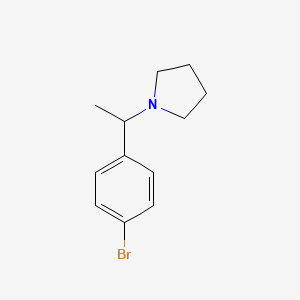
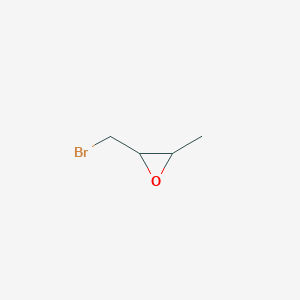

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)
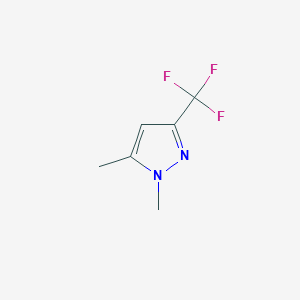
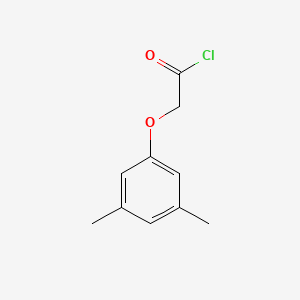
![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)
![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)
